N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfonamido group on the phenyl ring and a pyridin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide typically involves multiple steps:
Formation of the methylsulfonamido intermediate: This step involves the reaction of 3-nitroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3-(methylsulfonamido)aniline.
Coupling with 3-(pyridin-2-yloxy)benzoic acid: The intermediate is then coupled with 3-(pyridin-2-yloxy)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-(methylsulfonamido)phenyl)-3-(pyridin-3-yloxy)benzamide: Similar structure but with a pyridin-3-yloxy group.
N-(3-(methylsulfonamido)phenyl)-3-(pyridin-4-yloxy)benzamide: Similar structure but with a pyridin-4-yloxy group.
Uniqueness
N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide is unique due to the specific positioning of the pyridin-2-yloxy group, which can influence its binding affinity and specificity towards biological targets. This positional isomerism can result in different biological activities and properties compared to its analogs.
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-27(24,25)22-16-8-5-7-15(13-16)21-19(23)14-6-4-9-17(12-14)26-18-10-2-3-11-20-18/h2-13,22H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFTZKLUBSFEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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